Morpholine, 4,4'-(p-nitrobenzylidene)di-
Overview
Description
Morpholine, 4,4’-(p-nitrobenzylidene)di- is a chemical compound that belongs to the class of Schiff bases. It is characterized by the presence of a morpholine ring and a p-nitrobenzylidene group. The molecular formula of this compound is C15H21N3O4, and it has a molecular weight of 307.34 g/mol. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Morpholine, 4,4’-(p-nitrobenzylidene)di- typically involves the condensation reaction between morpholine and p-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Morpholine, 4,4’-(p-nitrobenzylidene)di- undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions include the corresponding amines, reduced Schiff bases, and substituted derivatives .
Scientific Research Applications
Morpholine, 4,4’-(p-nitrobenzylidene)di- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a starting material for the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4,4’-(p-nitrobenzylidene)di- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, depending on the nature of the metal ion and the coordination environment. Additionally, the nitro group in the compound can undergo reduction to an amino group, which can further interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Morpholine, 4,4’-(p-nitrobenzylidene)di- can be compared with other Schiff bases and morpholine derivatives. Similar compounds include:
Morpholine, 4,4’-(p-methoxybenzylidene)di-: This compound has a methoxy group instead of a nitro group, which can affect its chemical reactivity and biological activity.
Morpholine, 4,4’-(p-chlorobenzylidene)di-: The presence of a chloro group can influence the compound’s electronic properties and its interactions with biological targets.
Morpholine, 4,4’-(p-aminobenzylidene)di-: The amino group can enhance the compound’s nucleophilicity and its potential for forming hydrogen bonds with biological molecules.
The uniqueness of Morpholine, 4,4’-(p-nitrobenzylidene)di- lies in its specific structural features, such as the nitro group, which can undergo various chemical transformations and contribute to its diverse range of applications.
Properties
IUPAC Name |
4-[morpholin-4-yl-(4-nitrophenyl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c19-18(20)14-3-1-13(2-4-14)15(16-5-9-21-10-6-16)17-7-11-22-12-8-17/h1-4,15H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAXYKMMBOCCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214470 | |
Record name | Morpholine, 4,4'-(p-nitrobenzylidene)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-11-2 | |
Record name | 4,4′-[(4-Nitrophenyl)methylene]bis[morpholine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6425-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4,4'-(p-nitrobenzylidene)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4,4'-(p-nitrobenzylidene)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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